

2-Methoxy-5-methylnicotinaldehyde CAS number 1203499-47-1

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 2-Methoxy-5-methylnicotinaldehyde |
| Cat. No.: | B111370 |

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An In-depth Technical Guide to **2-Methoxy-5-methylnicotinaldehyde** (CAS 1203499-47-1)

Foreword: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine heterocycle stands as a "privileged" scaffold, a core component in numerous marketed pharmaceuticals and agrochemicals.^[1] Its unique electronic properties and capacity for functionalization make it an invaluable building block. This guide focuses on a specific, highly functionalized derivative: **2-Methoxy-5-methylnicotinaldehyde** (CAS No. 1203499-47-1).

This document is crafted for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming instead to provide a cohesive understanding of the molecule's synthesis, reactivity, and potential. We will explore not just what to do in a laboratory setting, but why specific methodological choices are made, grounding our discussion in the principles of organic chemistry. The strategic placement of the methoxy, methyl, and aldehyde groups on the pyridine ring presents a unique combination of reactive sites, making this compound a particularly valuable intermediate for constructing complex molecular architectures.^{[2][3][4]}

Core Molecular Profile and Safety Data

A thorough understanding of a compound begins with its fundamental properties and associated handling requirements. **2-Methoxy-5-methylnicotinaldehyde** is a solid at room

temperature, and its handling requires adherence to standard laboratory safety protocols, particularly noting its classification as harmful if swallowed.[5][6]

| Property | Value | Source(s) |
|---------------------|---|-----------|
| CAS Number | 1203499-47-1 | [5][7] |
| Molecular Formula | C ₈ H ₉ NO ₂ | [5][6] |
| Molecular Weight | 151.16 g/mol | [5] |
| Physical Form | Solid | [5] |
| IUPAC Name | 2-methoxy-5-methylpyridine-3-carbaldehyde | [6] |
| InChI Key | ATPJDXXYBVDAIT-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COc1ncc(C)cc1C=O | [5] |
| Hazard Statement(s) | H302 (Harmful if swallowed) | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | |

The Synthetic Landscape: Plausible Routes and Methodologies

While a definitive, peer-reviewed synthesis protocol for this specific molecule is not widely published, its structure suggests several logical and robust synthetic strategies based on established pyridine chemistry. As application scientists, we often devise syntheses by drawing from analogous, well-documented transformations.

Strategy A: Directed ortho-Metalation and Formylation

This approach is one of the most powerful for functionalizing substituted pyridines. The 2-methoxy group is a known directing group for ortho-metalation, activating the C3 position for deprotonation by a strong base. The resulting lithiated intermediate can then be trapped with an electrophilic formylating agent.

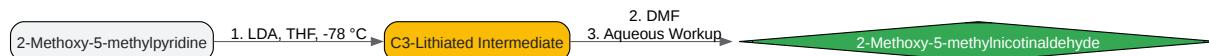
Causality of Experimental Choices:

- Directed Metalation Group: The methoxy group's oxygen atom coordinates to the lithium of the strong base (e.g., LDA or n-BuLi), delivering the base to the adjacent C3 proton. This overcomes the inherent acidity of other ring protons, ensuring high regioselectivity.[8]
- Base Selection: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium for pyridines as it is less nucleophilic, reducing the risk of competitive addition to the pyridine ring itself.
- Solvent and Temperature: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) are required to solvate the organolithium species without quenching it. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.
- Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective "C1" electrophile for introducing an aldehyde group.

Hypothetical Protocol:

- To a solution of 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
- Add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature at -78 °C.
- Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room temperature overnight.
- Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the target aldehyde.



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Caption: Directed ortho-metallation and formylation workflow.

Strategy B: Reduction of a Nicotinic Acid Derivative

Another robust strategy involves the controlled reduction of the corresponding carboxylic acid, 2-methoxy-5-methylnicotinic acid, which is a known compound.[2] The primary challenge here is preventing over-reduction of the aldehyde to the alcohol.[9]

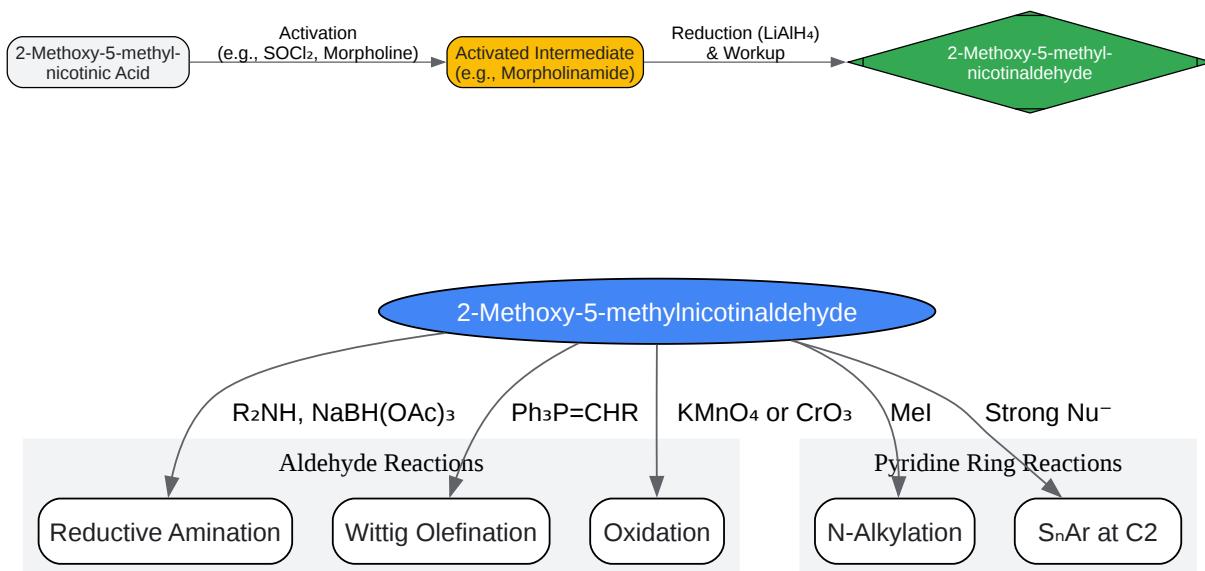
Causality of Experimental Choices:

- Activation of Carboxylic Acid: Direct reduction of a carboxylic acid to an aldehyde is difficult. The acid is first converted into a more reactive intermediate that is stable to the reducing agent but readily yields an aldehyde upon workup. A Weinreb amide is a classic example, but the use of morpholinamides has also been patented for nicotinaldehyde synthesis.[9] This activation prevents the formation of a stable gem-diol intermediate that would lead to the alcohol.
- Reducing Agent: Lithium aluminium hydride (LiAlH_4) or its derivatives are powerful enough for this reduction. Using a modified, less reactive hydride like lithium tri-tert-butoxyaluminum hydride can also offer better control.

Hypothetical Protocol:

- Amide Formation: Convert 2-methoxy-5-methylnicotinic acid to its corresponding morpholinamide. This can be achieved by first converting the acid to the acid chloride (using SOCl_2 or $(\text{COCl})_2$) followed by reaction with morpholine.
- Reduction: To a solution of the 2-methoxy-5-methylnicotinoyl-morpholinamide (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH_4 (1.0 eq) portion-wise.

- Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.
- Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
- Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
- Filter the solids through a pad of Celite, washing with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure and purify by column chromatography to isolate the aldehyde.



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